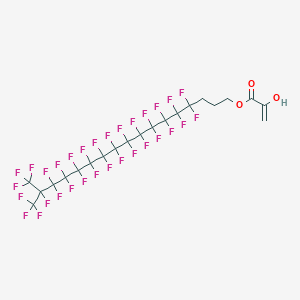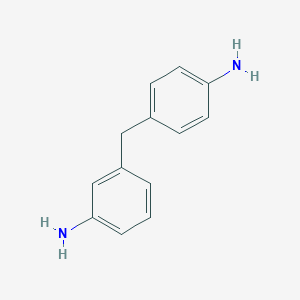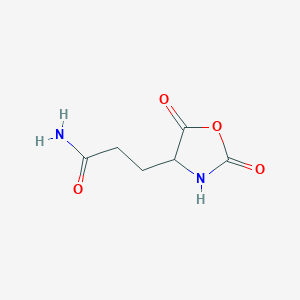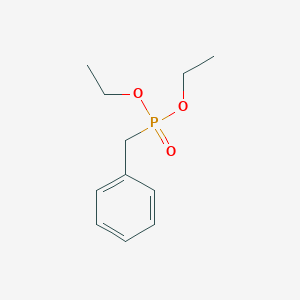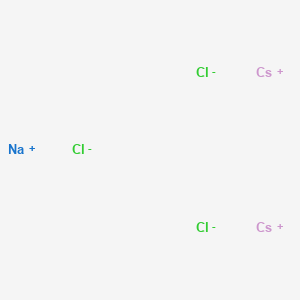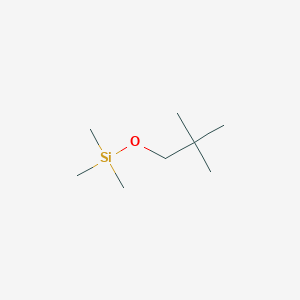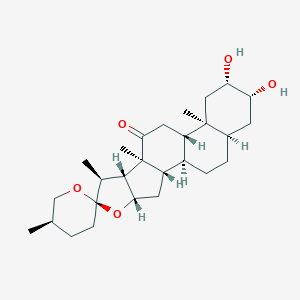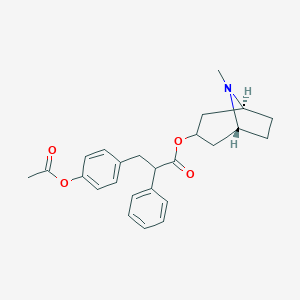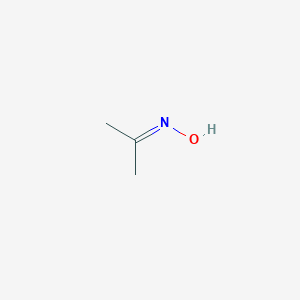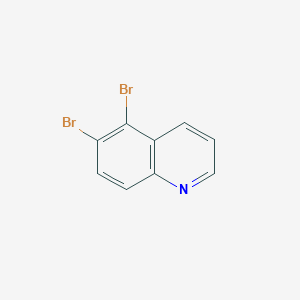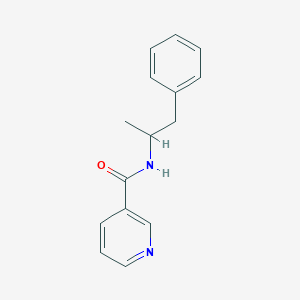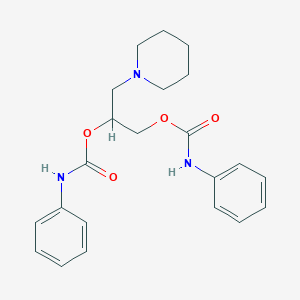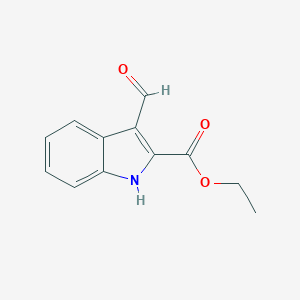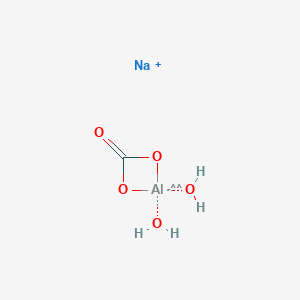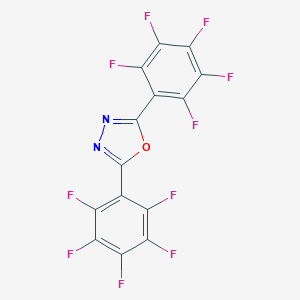
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-, also known as BOPF, is a heterocyclic compound that has been extensively studied in the field of organic chemistry due to its unique chemical properties. BOPF is a white solid that can be synthesized through various methods and has shown promising results in scientific research applications. In
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- is not well understood, but it is believed to be due to its ability to form stable complexes with transition metals. These complexes have been shown to have unique chemical properties that make them useful in various applications, including catalysis and fluorescence.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. However, it has been reported to have low toxicity and is not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. One area of research is the development of new synthetic methods for 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- and its derivatives. Another area of research is the exploration of its potential applications in catalysis, fluorescence, and other fields. Additionally, the study of the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- could lead to the development of new drugs and therapies.
Synthesemethoden
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- can be synthesized through various methods, including the reaction of 2,5-difluorobenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and finally with pentafluorophenyl magnesium bromide. Another method involves the reaction of 2,5-difluorobenzoic acid with 4-nitrophenylhydrazine in the presence of triethylamine, followed by the reaction with pentafluorophenyl magnesium bromide. Both methods have been reported to yield high purity 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has been extensively studied in the field of organic chemistry due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including fluorescent dyes, liquid crystals, and polymers. 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has also been used as a ligand in catalysis, where it has shown excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
Eigenschaften
CAS-Nummer |
16184-59-1 |
|---|---|
Produktname |
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- |
Molekularformel |
C14F10N2O |
Molekulargewicht |
402.15 g/mol |
IUPAC-Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14F10N2O/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI-Schlüssel |
IXTLPVLHPRQLGS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Andere CAS-Nummern |
16184-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



